molecular formula C7H4BrCl2NO2 B1338392 Benzene, 1-(bromomethyl)-4,5-dichloro-2-nitro- CAS No. 93213-80-0

Benzene, 1-(bromomethyl)-4,5-dichloro-2-nitro-

Cat. No.: B1338392
CAS No.: 93213-80-0
M. Wt: 284.92 g/mol
InChI Key: HSVILZRSIHLKDX-UHFFFAOYSA-N
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Description

Benzene, 1-(bromomethyl)-4,5-dichloro-2-nitro- (CAS 1258546-74-5) is a halogenated nitrobenzene derivative with the molecular formula C₇H₄BrCl₂NO₂ and a molecular weight of 284.92 g/mol . Its structure features a bromomethyl group at position 1, chlorine atoms at positions 4 and 5, and a nitro group at position 2. The compound’s IUPAC name reflects this substitution pattern, and its structural complexity contributes to its high reactivity, particularly in nucleophilic substitution reactions due to the bromomethyl moiety.

Properties

IUPAC Name

1-(bromomethyl)-4,5-dichloro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2NO2/c8-3-4-1-5(9)6(10)2-7(4)11(12)13/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVILZRSIHLKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455543
Record name Benzene, 1-(bromomethyl)-4,5-dichloro-2-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93213-80-0
Record name 1-(Bromomethyl)-4,5-dichloro-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93213-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(bromomethyl)-4,5-dichloro-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(bromomethyl)-4,5-dichloro-2-nitro- typically involves multiple steps. One common method includes the nitration of a dichlorobenzene derivative followed by bromination. The nitration process involves treating the dichlorobenzene with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. Subsequently, the bromomethyl group is introduced through a bromination reaction using bromine or a bromine-containing reagent in the presence of a catalyst such as iron or aluminum chloride .

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

    Substitution: Products vary depending on the nucleophile used, such as alcohols, ethers, or nitriles.

    Reduction: Amino derivatives.

    Oxidation: Carboxylic acids or aldehydes.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Benzene, 1-(bromomethyl)-4,5-dichloro-2-nitro- serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. The presence of both bromomethyl and nitro groups makes it a versatile building block for synthesizing pharmaceuticals and agrochemicals.

Synthetic Routes
The synthesis typically involves multiple steps:

  • Nitration : A dichlorobenzene derivative is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
  • Bromination : The bromomethyl group is introduced through a bromination reaction using bromine or bromine-containing reagents in the presence of a catalyst such as iron or aluminum chloride.

Biological Research

Study of Biological Effects
This compound is investigated for its potential effects on biological systems due to the presence of halogenated and nitro groups. Research indicates that these substituents can influence cellular processes and may lead to cytotoxic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to genotoxicity .

Case Study: Antimicrobial Properties
In studies assessing antimicrobial activity, benzene, 1-(bromomethyl)-4,5-dichloro-2-nitro- has shown promise against various bacterial strains. The mechanism involves the alkylation of nucleophilic sites in biomolecules such as DNA and proteins, which can disrupt cellular functions and lead to cell death.

Medical Applications

Pharmacological Investigations
Recent research has explored the pharmacological properties of benzene, 1-(bromomethyl)-4,5-dichloro-2-nitro-. It has been examined for potential antimicrobial and anticancer activities. The compound's ability to modify nucleophilic sites makes it a candidate for developing new therapeutic agents targeting cancer cells or resistant bacterial strains .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, benzene, 1-(bromomethyl)-4,5-dichloro-2-nitro- is utilized in the production of specialty chemicals and materials. Its unique chemical properties allow it to be used as a precursor for dyes, pigments, and agricultural chemicals. The compound's stability under various conditions makes it suitable for use in closed systems during manufacturing processes .

Mechanism of Action

The mechanism of action of Benzene, 1-(bromomethyl)-4,5-dichloro-2-nitro- involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites in biomolecules such as DNA and proteins .

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Bromomethyl vs. Methyl : The bromomethyl group in the target compound enhances leaving-group ability compared to the methyl group in 1-bromo-4-chloro-2-methylbenzene , making it more reactive in alkylation or nucleophilic substitution reactions .
  • Nitro Group Influence : The nitro group at position 2 in the target compound and 1-ethenyl-4,5-dimethoxy-2-nitrobenzene strongly deactivates the aromatic ring, directing electrophilic attacks to meta/para positions. However, methoxy groups in the latter compound donate electrons, partially counteracting the nitro group’s deactivation .

Halogenation Patterns

  • Dichloro Substitution : The 4,5-dichloro arrangement in the target compound increases steric hindrance and electron withdrawal compared to 1-bromo-3,5-dichlorobenzene , which lacks a nitro group. This difference may reduce the latter’s utility in reactions requiring directed ortho-metalation .

Functional Group Diversity

  • Benzophenone Derivatives: 4'-Bromo-2,4-dihydroxybenzophenone differs significantly due to its ketone moiety and hydroxyl groups, which improve solubility in polar solvents and enable applications in photochemistry, contrasting with the target compound’s halogen-dominated reactivity .

Biological Activity

Benzene, 1-(bromomethyl)-4,5-dichloro-2-nitro- (commonly referred to as 1-bromo-4,5-dichloro-2-nitrobenzene) is a halogenated aromatic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

1-bromo-4,5-dichloro-2-nitrobenzene has the molecular formula C6H2BrCl2NO2C_6H_2BrCl_2NO_2. It is characterized by the presence of bromine, chlorine, and nitro groups which contribute to its reactivity and biological interactions.

The biological activity of 1-bromo-4,5-dichloro-2-nitrobenzene can be attributed to several mechanisms:

  • Electrophilic Aromatic Substitution : The presence of electron-withdrawing groups (bromine and chlorine) enhances the compound's susceptibility to nucleophilic attacks, facilitating reactions with various biological molecules.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can disrupt cellular processes, leading to cytotoxic effects in various organisms .
  • Genotoxic Effects : Studies indicate that 1-bromo-4,5-dichloro-2-nitrobenzene exhibits genotoxic potential in vitro. Positive results in bacterial mutagenicity assays suggest that it may induce chromosomal aberrations .

Toxicological Studies

Recent evaluations have highlighted the compound's toxicological profile:

  • Acute Toxicity : In animal studies, exposure to high doses (200 mg/kg) resulted in significant adverse effects including body weight suppression and organ damage (e.g., liver and spleen) .
  • Reproductive Toxicity : The NOEL (No Observed Effect Level) for reproductive toxicity was determined to be 20 mg/kg/day for females and 200 mg/kg/day for males. These findings indicate potential risks for both reproductive performance and developmental outcomes .

Case Studies

  • Aquatic Toxicity : Research involving aquatic species such as Daphnia magna and Selenastrum capricornutum revealed that 1-bromo-4,5-dichloro-2-nitrobenzene affects growth and reproduction at concentrations above 60 mg/kg .
  • Carcinogenic Potential : Long-term exposure studies have classified the compound as possibly carcinogenic based on evidence from animal studies showing tumor formation in the liver and kidney . The International Agency for Research on Cancer (IARC) has placed it in Group 2B based on these findings.

Data Summary

Parameter Value
Molecular FormulaC₆H₂BrCl₂NO₂
Acute Toxicity (LD50)~200 mg/kg
NOEL for Reproductive ToxicityMale: 200 mg/kg/day
Female: 20 mg/kg/day
GenotoxicityPositive in Ames test
Carcinogenic ClassificationIARC Group 2B

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(bromomethyl)-4,5-dichloro-2-nitrobenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution (EAS) or halogenation of pre-functionalized benzene derivatives. For example, bromination of a methyl group on a dichloronitrobenzene scaffold using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under radical initiation (e.g., AIBN) is a plausible route .
  • Critical Parameters :

  • Solvent choice (e.g., CCl₄ for radical stability).
  • Temperature control (60–80°C to optimize radical initiation).
  • Monitoring by TLC or GC-MS to detect intermediates and byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR can identify substituent positions via coupling patterns and chemical shifts. For example, the bromomethyl group (δ4.5\delta \sim4.5 ppm in 1H^1\text{H}-NMR) and nitro group (deshielding adjacent protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., 79Br/81Br^{79}\text{Br}/^{81}\text{Br}).
  • IR : Nitro group absorption bands (~1520 cm⁻¹ and ~1350 cm⁻¹) .
    • Data Reconciliation : Cross-validate with computational methods (DFT for NMR chemical shift prediction) or compare with structurally similar compounds .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl, NO₂) influence the reactivity of the bromomethyl group in nucleophilic substitution reactions?

  • Methodological Answer :

  • Mechanistic Insight : The nitro group at position 2 and chlorines at 4/5 positions create a strong electron-deficient aromatic ring, activating the bromomethyl group toward SN2S_N2 reactions.
  • Experimental Design :
  • Compare reaction rates with control substrates lacking Cl/NO₂ groups.
  • Use Hammett plots to quantify substituent effects on reaction kinetics .
  • Key Findings :
  • Steric hindrance from adjacent Cl groups may slow SN2S_N2 kinetics despite electronic activation .

Q. What strategies mitigate thermal instability during storage or reaction of this compound?

  • Methodological Answer :

  • Stability Analysis : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds (e.g., nitro group decomposition above 150°C) .
  • Storage Recommendations :
  • Store under inert gas (argon) at ≤–20°C.
  • Avoid prolonged exposure to light (UV-sensitive nitro groups) .

Q. How can computational modeling (e.g., DFT) predict regioselectivity in further functionalization reactions?

  • Methodological Answer :

  • DFT Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate Fukui indices to identify electrophilic/nucleophilic sites.

Simulate transition states for proposed reaction pathways .

  • Validation : Compare predicted regioselectivity with experimental outcomes (e.g., HPLC analysis of reaction mixtures) .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to resolve discrepancies between polar aprotic vs. nonpolar solvents?

  • Methodological Answer :

  • Systematic Testing :
  • Measure solubility in DMSO, DMF, THF, and hexane using gravimetric or UV-Vis methods.
  • Account for temperature and purity effects (e.g., HPLC purity ≥95% required) .
  • Root Cause : Impurities (e.g., residual dichloronitrobenzene) may artificially inflate solubility in polar solvents .

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